molecular formula C8H18O4<br>CH3CH2(OCH2CH2)3OH<br>C8H18O4 B178251 Triethylene glycol monoethyl ether CAS No. 110925-64-9

Triethylene glycol monoethyl ether

Cat. No. B178251
M. Wt: 178.23 g/mol
InChI Key: WFSMVVDJSNMRAR-UHFFFAOYSA-N
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Description

Triethylene glycol monoethyl ether, also known as Ethoxytriglycol, is a type of glycol ether. It is an organic compound that contains both an ether and alcohol functional group in the same molecule .


Synthesis Analysis

Triethylene glycol monoethyl ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The process involves the use of low carbon fat alcohol and ethylene glycol in an autoclave with a polytetrafluoro liner. The reaction is carried out at 190°C under self-pressure for 4 hours .


Molecular Structure Analysis

The molecular formula of Triethylene glycol monoethyl ether is C8H18O4 . It has a molar mass of 178.23 g/mol . The structure consists of an ethyl group (C2H5) attached to a triethylene glycol backbone (OCH2CH2)3OH .


Chemical Reactions Analysis

Glycol ethers, including Triethylene glycol monoethyl ether, are known for their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . They can undergo many of the same reactions as alcohols due to the presence of the hydroxyl (-OH) functional group .


Physical And Chemical Properties Analysis

Triethylene glycol monoethyl ether has a boiling point of 256°C and a density of 1.020 g/mL at 25°C . It has a refractive index of 1.438 . Glycol ethers produced from higher molecular weight alcohols have limited water solubility .

Scientific Research Applications

Density and Viscosity Studies

TEGME has been studied for its thermodynamic properties, specifically regarding the binary liquid mixture of TEGME and water. The research focused on densities and viscosities, providing insights into molecular interactions and the stronger interaction of TEGME with water compared to other glycol ethers (Xu et al., 2010).

Cytotoxicity in Biomedical Research

A study examined the cytotoxicity of polyethylene glycol (PEG) derivatives, including TEGME. This research is crucial in biomedical fields, as it evaluates the safety and potential hazards of these compounds in biomedical applications (Liu et al., 2017).

Biomedical Applications of Block Copolymers

TEGME-related compounds have been used in poly(ether-ether) and poly(ether-ester) block copolymers, which are important for drug delivery, gene therapy, and tissue engineering. These applications leverage the safety and biocompatibility of these materials (He et al., 2016).

Enhanced Dielectric Constants in Organic Materials

TEGME has been used to increase the dielectric constant of fullerene derivatives, an advancement significant for organic solar cells and other organic-based devices (Jahani et al., 2014).

Molecular Docking in Drug Discovery

TEGME derivatives have been investigated for their binding affinities in molecular docking studies, particularly in the context of developing drug candidates for diseases like hepatitis B (Shaikh et al., 2022).

Biodegradation Studies

The biodegradation of TEGME derivatives under specific conditions has been researched, contributing to our understanding of their environmental impact and decomposition processes (Zgoła-Grześkowiak et al., 2008).

Polymer Plasticizing Effects

Research has been conducted on TEGME derivatives as plasticizers in polymers, such as in the synthesis of Tri-(triethylene glycol-monobutyrate)citrate for poly(lactic acid), highlighting their impact on material properties (Ton, 2015).

Interactions with Alcohols

Studies have explored the volumetric and viscosimetric properties of TEGME mixtures with alcohols, shedding light on their molecular interactions and solution behavior (Pal & Dass, 1999).

Safety And Hazards

Triethylene glycol monoethyl ether is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is very hazardous in case of eye contact and ingestion, and slightly hazardous in case of inhalation . It is also classified as a combustible liquid .

Future Directions

Given its excellent solvency properties, Triethylene glycol monoethyl ether has potential for use in various applications such as paint stripping formulations, dye carriers for textile dye processes, chemical process solvents, and as intermediates for making esters for use as solvents, surfactants, and plasticizers .

properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3
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InChI Key

WFSMVVDJSNMRAR-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOCCO
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Molecular Formula

C8H18O4, Array
Record name ETHOXY TRIGLYCOL
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DSSTOX Substance ID

DTXSID3024368
Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
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Molecular Weight

178.23 g/mol
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Physical Description

Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB], COLOURLESS HYGROSCOPIC LIQUID.
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Record name Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
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Boiling Point

493 °F at 760 mmHg (USCG, 1999), 256 °C, 255 °C
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Flash Point

275 °F (USCG, 1999), 275 °F (Open cup) /From table/, 275 °F (135 °C) (OPEN CUP), 135 °C o.c.
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Solubility

Miscible with most organic solvents., In water, miscible, Solubility in water: very good
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Density

1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.018 at 25 °C/4 °C, Bulk density: 8.5 lb/gal at 20 °C, Relative density (water = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 6.2
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Vapor Pressure

0.00224 [mmHg], % in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3
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Product Name

Triethylene glycol monoethyl ether

Color/Form

Colorless liquid

CAS RN

112-50-5
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Melting Point

-1.7 °F (USCG, 1999), -18.7 °C, -19 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
446
Citations
GM Xu, XX Li, YJ Hu, YW Wang, GC Fan… - Journal of Chemical & …, 2010 - ACS Publications
… viscosities for the binary liquid mixture of triethylene glycol monoethyl ether (CH 3 CH 2 (OCH … the molecular interaction between triethylene glycol monoethyl ether and water is stronger …
Number of citations: 24 pubs.acs.org
A Pal, G Dass - Journal of solution chemistry, 1999 - Springer
… triethylene glycol monoethyl ether … triethylene glycol monoethyl ether + methanol, + ethanol, and + 1-propanol and positive for the remaining systems, triethylene glycol monoethyl ether …
Number of citations: 13 link.springer.com
SK Begum, RJ Clarke, MS Ahmed, S Begum… - Journal of Molecular …, 2013 - Elsevier
… diethylene glycol monomethyl ether (DEGMME), triethylene glycol monomethyl ether (TrEGMME), diethylene glycol monoethyl ether (DEGMEE), and triethylene glycol monoethyl ether (…
Number of citations: 73 www.sciencedirect.com
MW Gill, EH Fowler, R Gingell… - … journal of toxicology, 1998 - journals.sagepub.com
… Triethylene glycol monoethyl ether (TGME) was chosen for this testing as a representative of the triethylene glycol ethers based on a consideration of the relatively higher order of …
Number of citations: 6 journals.sagepub.com
W Eckel, G Foster, B Ross - Occup. Hyg, 1996 - academia.edu
… of five years' worth of library search data from the Superfund program revealed that compounds such as ethylene glycol monoacetate, butyl carbitol, triethylene glycol monoethyl ether, 1,…
Number of citations: 16 www.academia.edu
CW Tasker, CB Purves - Journal of the American Chemical …, 1949 - ACS Publications
… of pure triethylene glycol monoethyl ether having b. p. 86-91 (0.5 mm.). … obtained pure: triethylene glycol monoethyl ether, its p-toluenesulfonate, the p-toluenesulfonate of diethylene …
Number of citations: 19 pubs.acs.org
M Šingliar, J Dykyj - Collection of Czechoslovak Chemical …, 1969 - cccc.uochb.cas.cz
… The case for the pair diethylene glycol triethylene glycol monoethyl ether (bp 245 and 248e, resp.) is very similar. The separation of the first of the above pairs of compounds on Porapak …
Number of citations: 11 cccc.uochb.cas.cz
RM Stephenson - Journal of Chemical and Engineering Data, 1993 - ACS Publications
… (111-90-0) diethylene glycol monobutyl ether (112-34-5) diethylene glycol dimethyl ether (111-96-6) triethylene glycol monomethyl ether (112-35-6) triethylene glycol monoethyl ether (…
Number of citations: 25 pubs.acs.org
YW Wang, XX Li, ZL Zhang, Q Liu, D Li… - Journal of Molecular …, 2014 - Elsevier
… that molecular interaction between ethylene glycol monoethyl ether and water is weaker than that between diethylene glycol monoethyl ether and triethylene glycol monoethyl ether with …
Number of citations: 7 www.sciencedirect.com
XX Li, GC Fan, YW Wang, M Zhang, YQ Lu - Journal of Molecular Liquids, 2010 - Elsevier
… of diethylene glycol monomethyl ether (DEGMME), diethylene glycol monoethyl ether (DEGMEE), diethylene glycol monobutyl ether (DEGMBE), triethylene glycol monoethyl ether (…
Number of citations: 31 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.